molecular formula C18H22O8 B14246681 [2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate CAS No. 408327-97-9

[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate

Cat. No.: B14246681
CAS No.: 408327-97-9
M. Wt: 366.4 g/mol
InChI Key: KITPMZGMNVDEMM-UHFFFAOYSA-N
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Description

[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its multiple acetyloxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate typically involves esterification reactions. One common method is the reaction of 3-hydroxypropane with acetic anhydride. The reaction is carried out under controlled temperature conditions, usually between 40°C and 50°C, with constant stirring for 2-3 hours . The product is then purified through filtration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure. After the reaction, the product is purified using industrial filtration and distillation techniques.

Chemical Reactions Analysis

Types of Reactions

[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of an acid or base catalyst.

    Transesterification: Requires an excess of alcohol and an acid or base catalyst.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

    Hydrolysis: Produces acetic acid and the corresponding alcohol.

    Transesterification: Produces a different ester and alcohol.

    Reduction: Produces alcohols or aldehydes.

Scientific Research Applications

[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in esterification and transesterification reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.

    Industry: Used in the production of perfumes, flavoring agents, and plasticizers.

Mechanism of Action

The mechanism of action of [2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate involves its hydrolysis to release acetic acid and the corresponding alcohol. The acetic acid can then participate in various biochemical pathways, while the alcohol can exert its effects on cellular targets. The ester linkage is hydrolyzed by esterases, enzymes that catalyze the breakdown of esters .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Known for its fruity smell, used in flavoring agents.

    Isopropyl propionate: Used in perfumes and as a solvent.

Uniqueness

What sets [2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate apart is its multiple acetyloxy groups, which enhance its reactivity and potential applications. Its structure allows for multiple points of hydrolysis, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

408327-97-9

Molecular Formula

C18H22O8

Molecular Weight

366.4 g/mol

IUPAC Name

[2-acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate

InChI

InChI=1S/C18H22O8/c1-11(19)23-9-17(25-13(3)21)15-6-5-7-16(8-15)18(26-14(4)22)10-24-12(2)20/h5-8,17-18H,9-10H2,1-4H3

InChI Key

KITPMZGMNVDEMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C1=CC(=CC=C1)C(COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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